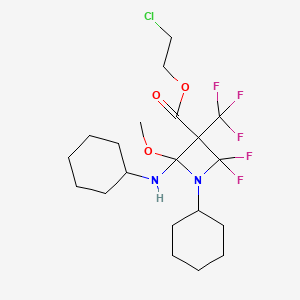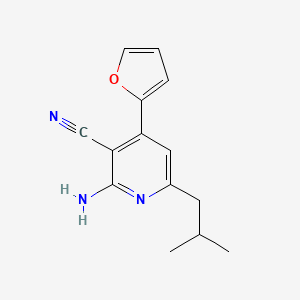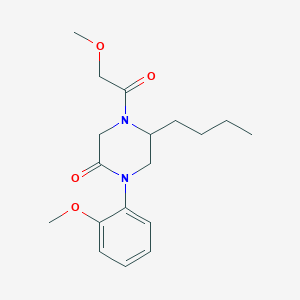
2-chloroethyl 1-cyclohexyl-2-(cyclohexylamino)-4,4-difluoro-2-methoxy-3-(trifluoromethyl)-3-azetidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest is a multifaceted chemical entity, belonging to the azetidine class, characterized by a complex structure that includes chloroethyl, cyclohexyl, difluoro, methoxy, and trifluoromethyl functional groups. This unique arrangement lends itself to a variety of chemical behaviors and properties.
Synthesis Analysis
Synthesis of azetidine derivatives, such as the compound , typically involves intricate cyclocondensation reactions, where precursors like chloroketene and appropriate imines undergo diastereoselective cyclocondensation to form azetidin-2-ones. These reactions are sensitive to conditions like temperature and the presence of catalysts like LiAlH4, which can further influence the formation of related azetidine derivatives (Mollet et al., 2011).
Molecular Structure Analysis
The molecular structure of azetidine derivatives is pivotal in determining their chemical reactivity and physical properties. For instance, the crystal structure of related compounds has been elucidated using techniques like X-ray single-crystal diffraction, revealing insights into their conformation and intramolecular interactions (Shi et al., 2007).
Chemical Reactions and Properties
Azetidine compounds can undergo various chemical reactions, including transformations into other heterocyclic structures, influenced by their substituents. For example, 3-chloro-1-(2-chloroethyl)azetidin-2-ones can be transformed into 3-aryl-2-(ethylamino)propan-1-ols, showcasing the versatility of azetidine derivatives in synthetic chemistry (Mollet et al., 2011).
Physical Properties Analysis
The physical properties of azetidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of multiple functional groups, such as difluoro, methoxy, and trifluoromethyl, impacts these properties significantly, although specific data on the compound may require empirical determination.
Chemical Properties Analysis
Chemically, azetidine derivatives exhibit a range of reactivities, such as nucleophilic substitutions and ring expansions, influenced by the electronic effects of their substituents. The reactivity pattern of these compounds is crucial for their application in synthetic organic chemistry and the development of novel chemical entities (Kenis et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reaction Mechanisms
The study by Lown and Chauhan (1981) delves into the mechanism of action of (2-haloethyl)nitrosoureas on DNA, focusing on the isolation and reactions of postulated intermediates. This research provides insights into the potential intermediates formed during the decomposition of nitrosoureas, which share a core structural motif with the specified chemical, offering a foundational understanding of its potential reactivity and applications in medicinal chemistry Lown & Chauhan, 1981.
Structural Studies and Derivative Synthesis
Research by Sharts and Roberts (1961) on cycloadditions involving cyclohexenylacetylene and fluorochloroethylenes, resulting in cyclobutane derivatives, illustrates the complex reactions possible with chloro and fluoro substituted compounds. This work sheds light on the structural diversity achievable through specific synthetic routes, which could relate to the broader class of compounds including the specified azetidinecarboxylate Sharts & Roberts, 1961.
Novel Compound Creation
De Kimpe and colleagues (1996) explored the regiospecific ring expansion of disubstituted methoxycyclopropylamines to azetidinones, a process relevant to the synthesis and functionalization of azetidine-based compounds. This study highlights the synthetic versatility of azetidine derivatives, providing a foundation for the development of compounds with significant complexity and potential utility in various research applications De Kimpe et al., 1996.
Eigenschaften
IUPAC Name |
2-chloroethyl 1-cyclohexyl-2-(cyclohexylamino)-4,4-difluoro-2-methoxy-3-(trifluoromethyl)azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClF5N2O3/c1-30-20(27-14-8-4-2-5-9-14)17(18(22,23)24,16(29)31-13-12-21)19(25,26)28(20)15-10-6-3-7-11-15/h14-15,27H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBVWOVWKUVOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C(N1C2CCCCC2)(F)F)(C(=O)OCCCl)C(F)(F)F)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClF5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(4-phenoxybutyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5505235.png)
![1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)

![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)
![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)
![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)
![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)
![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)
